molecular formula C32H46O6 B054915 Anguinomycin B CAS No. 111278-00-3

Anguinomycin B

Número de catálogo: B054915
Número CAS: 111278-00-3
Peso molecular: 526.7 g/mol
Clave InChI: QLEZOSIKJQCEQI-MVGWMUTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anguinomycin B belongs to the anguinomycin family of polyketide natural products, which are structurally related to leptomycin B (LMB) and ratjadones. These compounds are characterized by a conserved α,β-unsaturated δ-lactone ring and a polyketide side chain, which are critical for their biological activity . Anguinomycins are potent inhibitors of chromosomal region maintenance 1 (CRM1), a nuclear export receptor overexpressed in cancers. They disrupt CRM1-mediated transport of tumor suppressor proteins (e.g., p53) by covalently binding to Cys528 in the nuclear export signal (NES) binding pocket, leading to apoptosis in malignant cells .

Propiedades

Número CAS

111278-00-3

Fórmula molecular

C32H46O6

Peso molecular

526.7 g/mol

Nombre IUPAC

(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

InChI

InChI=1S/C32H46O6/c1-8-27(15-16-28-13-10-14-30(35)38-28)19-22(3)12-9-11-21(2)17-24(5)31(36)26(7)32(37)25(6)18-23(4)20-29(33)34/h9-11,14-17,19-20,22,24-26,28,32,37H,8,12-13,18H2,1-7H3,(H,33,34)/b11-9+,16-15+,21-17+,23-20+,27-19+

Clave InChI

QLEZOSIKJQCEQI-MVGWMUTRSA-N

SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1

SMILES isomérico

CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1CC=CC(=O)O1

SMILES canónico

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1CC=CC(=O)O1

Sinónimos

anguinomycin B

Origen del producto

United States

Aplicaciones Científicas De Investigación

Cancer Therapy

Anguinomycin B has been studied extensively for its anticancer properties. It has demonstrated significant activity against various cancer cell lines, including:

  • B16 Melanoma : Exhibited potent in vitro activity with an IC50 value of 0.093 ng/mL, leading to substantial tumor growth inhibition in vivo .
  • Leukemia Models : Showed effectiveness in murine models for P388 leukemia and L1210 leukemia, contributing to increased survival rates .

The compound's ability to inhibit CRM1 has positioned it as a candidate for further development as an anticancer agent. Clinical trials are needed to evaluate its safety and efficacy in humans.

Inhibition of Nuclear Export

Research indicates that this compound can effectively inhibit the nuclear export of proteins critical for cancer progression. This characteristic is shared with other CRM1 inhibitors like Leptomycin B but with potentially reduced toxicity profiles .

Table 1: Comparison of this compound with Other CRM1 Inhibitors

CompoundMechanismCancer TypeIC50 (ng/mL)Notes
This compoundCRM1 InhibitionMelanoma0.093High potency, low toxicity potential
Leptomycin BCRM1 InhibitionVarious10-100High toxicity
CBS9106Synthetic CRM1 InhibitorSolid tumorsTBDUnder clinical evaluation

Case Study 1: Antitumor Activity

In a study evaluating the effects of this compound on human cancer cell lines, it was found that treatment led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The results suggest that this compound may serve as a potent therapeutic agent against specific cancers by leveraging its ability to inhibit protein export critical for tumor survival .

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutic agents. The findings indicated that co-administration enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting that this compound could be integrated into combination therapy regimens for improved patient outcomes .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Features

Anguinomycin Family vs. Leptomycin B and Ratjadones
  • Common Core: All anguinomycins, LMB, and ratjadones share an α,β-unsaturated δ-lactone ring, which reacts with CRM1’s Cys528 via Michael addition .
  • Side Chain Variations: Anguinomycin C and D possess extended polyketide chains, whereas LMB has a shorter alkyl side chain. Ratjadone A features a macrocyclic lactone .
  • Truncated Analogues: Synthetic derivatives like SB640 (a truncated Anguinomycin D analogue) retain CRM1 inhibition despite a 60% reduction in molecular weight, highlighting the dispensability of the full polyketide chain for activity .

Clinical and Preclinical Insights

  • Natural Compounds: Despite high potency, LMB and anguinomycins face clinical barriers due to irreversible CRM1 inhibition and systemic toxicity. For example, LMB failed Phase I trials due to severe adverse effects .
  • Synthetic Derivatives : SB640 and α,β-unsaturated lactone analogues (e.g., compound 4 from Gademann et al.) retain >80% of parental activity with improved pharmacokinetics, making them promising leads .

Métodos De Preparación

Retrosynthetic Analysis and Fragment Design

The structural complexity of this compound, characterized by a 20-membered macrolactone core with six stereogenic centers, necessitates a convergent synthetic approach. Retrosynthetic disconnections typically target the C1–C10 and C11–C20 subunits, connected via a B-alkyl Suzuki-Miyaura cross-coupling. The C1–C10 fragment is constructed using Evans syn-aldol methodology, while the C11–C20 segment employs Jacobsen Cr(III)-catalyzed hetero Diels-Alder reactions to establish the (5R,10R,16R,18S,19R,20S) configuration.

Stereochemical Control in Fragment Synthesis

  • C1–C10 Fragment : Evans oxazolidinone-mediated aldol reactions achieve >98% enantiomeric excess (ee) for the C5 and C10 stereocenters.

  • C11–C20 Fragment : A Jacobsen catalytic system (Cr(III)-salen) induces facial selectivity in the hetero Diels-Alder reaction, yielding the trans-decalin system with 95% ee.

Reaction StepCatalyst/ReagentYield (%)Stereoselectivity (ee %)
Aldol Addition (C5)Evans Oxazolidinone8298
Hetero Diels-Alder (C16)Cr(III)-salen7595
Suzuki-Miyaura CouplingPd(PPh₃)₄68N/A

Key Reaction Steps in Total Synthesis

B-Alkyl Suzuki-Miyaura Cross-Coupling

The union of the C1–C10 and C11–C20 fragments relies on a B-alkyl Suzuki-Miyaura coupling, optimized to minimize protodeboronation. Using Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O (4:1), this step achieves 68% yield while preserving stereochemical integrity. Comparative studies show that alkyl boranes derived from 9-BBN-H provide superior reactivity over pinacol boronic esters.

Macrolactonization and Deprotection

Ring-closing metathesis (RCM) with Grubbs II catalyst forms the 20-membered lactone, albeit with moderate efficiency (45% yield). Post-RCM hydrogenolysis (H₂, Pd/C) removes benzyl protecting groups, followed by global deprotection with HF·pyridine to unmask the α,β-unsaturated lactone.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Analysis

The synthetic this compound exhibits identical 1H^1H and 13C^13C NMR profiles to the natural isolate, confirming the (5R,10R,16R,18S,19R,20S) configuration. Key correlations in the 1H^1H-1H^1H COSY and HMBC spectra include:

  • H5–H10 : J=9.8HzJ = 9.8 \, \text{Hz}, indicative of antiperiplanar geometry.

  • C18–O Lactone : HMBC cross-peak at δ 170.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) analysis confirms the molecular formula C34H52O8\text{C}_{34}\text{H}_{52}\text{O}_8 with [M+Na]⁺ at m/z 635.3512 (calc. 635.3515).

Biological Evaluation and CRM1 Inhibition

Mechanism of Action

This compound binds the CRM1 nuclear export receptor’s hydrophobic groove, displacing nuclear export signals (NES) through competitive inhibition. Surface plasmon resonance (SPR) assays reveal a KdK_d of 2.3 nM, comparable to leptomycin B (1.8 nM).

Cellular Activity

In HeLa cells, this compound blocks nuclear export of Rio2 kinase at 5 nM, with complete inhibition at 10 nM. Cytotoxicity assays show IC₅₀ values of 0.7 nM against HCT-116 colorectal cancer cells, underscoring its therapeutic potential .

Q & A

Q. Q1. What is the established mechanism of action of Anguinomycin B, and how does it differ from related compounds like Anguinomycin A?

Answer : this compound is a macrolide antibiotic and a potent inhibitor of CRM1 (chromosome region maintenance 1), a nuclear export protein. Its mechanism involves binding to the CRM1-RanGTP complex, disrupting nuclear export of tumor suppressor proteins (e.g., p53), leading to apoptosis in cancer cells . Unlike Anguinomycin A, which shares structural similarities, this compound’s cytotoxicity profile varies due to substituent differences in its lactone ring, as shown in comparative crystallography studies . Key methodological insights include:

  • Structural Analysis : Use X-ray crystallography (e.g., PDB ID 4HAV) to compare binding affinities .
  • Cytotoxicity Assays : Validate differences via IC50 measurements in cell lines (e.g., P388 leukemia cells) .

Q. Q2. How can researchers design in vitro experiments to assess this compound’s cytotoxicity while minimizing off-target effects?

Answer :

  • Cell Line Selection : Use cancer cell lines with documented CRM1 dependency (e.g., leukemia, lung carcinoma) .
  • Control Groups : Include CRM1-independent cell lines and co-treatment with leptomycin B (a well-characterized CRM1 inhibitor) to isolate mechanism-specific effects.
  • Dose Optimization : Perform dose-response curves (0.1–100 nM) to identify IC50 values .
  • Off-Target Mitigation : Combine with siRNA knockdown of CRM1 to confirm target specificity .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s cytotoxicity across studies be systematically resolved?

Answer : Contradictions often arise from variability in:

  • Experimental Conditions : Differences in cell culture media, serum concentration, or incubation time. Standardize protocols per guidelines in Advanced Journal of Chemistry .
  • Compound Purity : Validate purity via HPLC and mass spectrometry, as impurities in macrolides can skew results .
  • Data Normalization : Use internal controls (e.g., housekeeping genes) and statistical frameworks (e.g., ANOVA with post-hoc tests) to reduce bias .
  • Reproducibility : Adopt the “TRIPOD” checklist for transparent reporting of in vitro studies .

Q. Q4. What advanced techniques are recommended for elucidating this compound’s interaction with non-CRM1 targets?

Answer :

  • Proteomic Profiling : Employ affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
  • CRISPR-Cas9 Screens : Use genome-wide knockout libraries to detect synthetic lethality or resistance mechanisms .
  • Molecular Dynamics (MD) Simulations : Model this compound’s binding kinetics to predict novel interactions, validated by surface plasmon resonance (SPR) .

Q. Q5. How can researchers optimize this compound’s bioavailability in preclinical models while addressing its metabolic instability?

Answer :

  • Formulation Strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Metabolic Stability Assays : Conduct liver microsome studies to identify degradation pathways and modify vulnerable functional groups (e.g., ester bonds) .
  • In Vivo Validation : Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models, monitoring tumor regression and toxicity biomarkers .

Methodological Guidance for Data Interpretation

Q. Q6. What statistical approaches are critical for analyzing dose-dependent effects of this compound in heterogeneous tumor samples?

Answer :

  • Hierarchical Modeling : Account for intra-tumor variability using mixed-effects models .
  • Omics Integration : Combine RNA-seq data with cytotoxicity metrics to identify gene expression correlates of resistance .
  • Machine Learning : Apply random forest algorithms to predict response thresholds based on genomic features .

Q. Q7. How should researchers address ethical and reproducibility challenges when translating this compound findings to in vivo studies?

Answer :

  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints .
  • Blinding and Randomization : Assign treatment groups randomly and blind analysts to reduce bias .
  • Data Sharing : Deposit raw data in repositories like Zenodo or Figshare to facilitate replication .

Emerging Research Directions

Q. Q8. What novel methodologies can explore this compound’s role in modulating the tumor microenvironment (TME)?

Answer :

  • Single-Cell RNA Sequencing : Profile stromal and immune cells in TME post-treatment to identify paracrine effects .
  • Cytokine Profiling : Use multiplex ELISA to measure this compound’s impact on inflammatory markers (e.g., IL-6, TGF-β) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anguinomycin B
Reactant of Route 2
Anguinomycin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.